2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Description
Synthesis Analysis
The synthesis of complex molecules such as 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid often involves multi-step processes, including domino reactions and esterification. Domino reactions, as exemplified in the synthesis of benzothieno[2,3-c]pyridines, showcase the efficiency of cyclization processes to create intricate structures (Tolkunov et al., 2012). Another approach utilizes esterification and coupling reactions for constructing isoindole derivatives, which are crucial intermediates for further transformations (Rubab et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is characterized using advanced spectroscopic techniques and theoretical calculations. Techniques such as NMR, UV-VIS, and IR spectroscopy, alongside density functional theory (DFT) calculations, play a pivotal role in elucidating the molecular geometry, electronic structure, and intra-molecular interactions (Baul et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid derivatives is influenced by their structural features. Azo-hydrazone tautomerism and acid-base dissociation are common reactions that depend on the solvent and pH, demonstrating the compound's versatile chemical behavior (Baul et al., 2009). Additionally, the compound's interaction with other molecules through reactions like nucleophilic substitution further exemplifies its chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. Crystallography studies reveal the solid-state structure, showcasing molecular packing, hydrogen bonding, and π-π interactions, which are crucial for the material's physical properties (Rubab et al., 2023).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and interactions with various reagents, are pivotal for its application in synthesis and material science. Studies on its reactions, such as with isocyanides in water, provide insights into its versatility and potential for creating novel derivatives (Adib et al., 2010).
properties
IUPAC Name |
2-[[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-19(23-18-8-4-3-7-17(18)22(28)29)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-4,7-12,15-16H,5-6H2,(H,23,25)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHCXLGYRKVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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